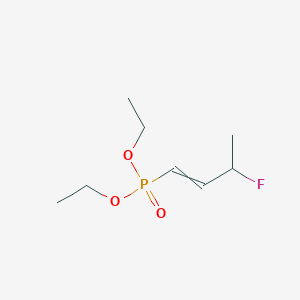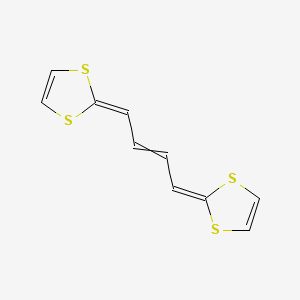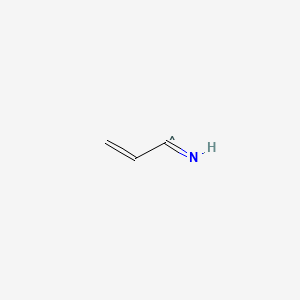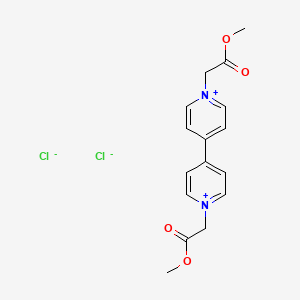
Diethyl (3-fluorobut-1-en-1-yl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (3-fluorobut-1-en-1-yl)phosphonate is a chemical compound that belongs to the class of phosphonates. Phosphonates are characterized by the presence of a phosphorus atom bonded to an oxygen atom and two alkyl or aryl groups. This particular compound is notable for its fluorine substitution, which can impart unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diethyl (3-fluorobut-1-en-1-yl)phosphonate typically involves the reaction of diethyl phosphite with a fluorinated alkene under controlled conditions. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with a suitable fluorinated alkyl halide to form the desired phosphonate .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: Diethyl (3-fluorobut-1-en-1-yl)phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the phosphonate to phosphine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while substitution reactions can produce a variety of substituted phosphonates .
Scientific Research Applications
Diethyl (3-fluorobut-1-en-1-yl)phosphonate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex phosphonate derivatives.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological pathways involving phosphorus-containing compounds.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of diethyl (3-fluorobut-1-en-1-yl)phosphonate involves its interaction with molecular targets such as enzymes. The phosphorus atom in the compound can form strong bonds with active sites in enzymes, inhibiting their activity. This interaction can disrupt biological pathways and is the basis for its use in enzyme inhibition studies .
Comparison with Similar Compounds
- Diethyl (3-aminopropyl)phosphonate
- Diethyl (3-buten-1-yl)phosphonate
- Diethyl (3-chlorobut-1-en-1-yl)phosphonate
Comparison: Diethyl (3-fluorobut-1-en-1-yl)phosphonate is unique due to the presence of the fluorine atom, which can significantly alter its reactivity and interaction with biological molecules compared to its non-fluorinated counterparts. This fluorine substitution can enhance the compound’s stability and resistance to hydrolysis, making it more suitable for certain applications .
Properties
CAS No. |
79158-06-8 |
|---|---|
Molecular Formula |
C8H16FO3P |
Molecular Weight |
210.18 g/mol |
IUPAC Name |
1-diethoxyphosphoryl-3-fluorobut-1-ene |
InChI |
InChI=1S/C8H16FO3P/c1-4-11-13(10,12-5-2)7-6-8(3)9/h6-8H,4-5H2,1-3H3 |
InChI Key |
DNUPZBIKKYQLMW-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C=CC(C)F)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[(E)-(2-Nitrophenyl)diazenyl]-1-phenylbutane-1,3-dione](/img/structure/B14444340.png)




![N-[Hydroxy(phenyl)carbamothioyl]benzamide](/img/structure/B14444358.png)

![3-{8-[Butyl(methyl)amino]-1,4-dioxaspiro[4.5]decan-8-yl}phenol](/img/structure/B14444372.png)


